Cas no 5200-96-4 (6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol)

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ol is a bicyclic organic compound featuring a hydroxyl group attached to a seven-membered ring fused with a benzene moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The saturated ring system enhances stability while the hydroxyl group provides a handle for further derivatization. Its rigid yet flexible framework is advantageous in designing bioactive molecules, particularly in medicinal chemistry for targeting specific receptors or enzyme interactions. The compound’s well-defined stereochemistry and synthetic accessibility further contribute to its utility in complex molecular architectures.
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol structure
5200-96-4 structure
Product name:6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
CAS No:5200-96-4
MF:C11H14O
MW:162.228263378143
MDL:MFCD28399378
CID:4017531
PubChem ID:582322

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol Chemical and Physical Properties

Names and Identifiers

    • 5H-Benzocyclohepten-7-ol, 6,7,8,9-tetrahydro-
    • 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
    • 6,7,8,9-tetrahydro-5H-benzocyclohepten-7-ol
    • Benzocycloheptene, 3-hydroxy-
    • 5200-96-4
    • RQZVYMMATMNWHG-UHFFFAOYSA-N
    • 6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-7-ol #
    • SCHEMBL885265
    • EN300-328784
    • MDL: MFCD28399378
    • Inchi: InChI=1S/C11H14O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11-12H,5-8H2
    • InChI Key: RQZVYMMATMNWHG-UHFFFAOYSA-N
    • SMILES: C1=CC=C2CCC(CCC2=C1)O

Computed Properties

  • Exact Mass: 162.104465066g/mol
  • Monoisotopic Mass: 162.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-328784-0.1g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4
0.1g
$956.0 2023-09-04
Enamine
EN300-328784-10g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4
10g
$4667.0 2023-09-04
Enamine
EN300-328784-1.0g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4
1g
$0.0 2023-06-07
Enamine
EN300-328784-0.05g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4
0.05g
$912.0 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7059-1.0g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4 95%
1.0g
¥11079.0000 2024-08-02
Enamine
EN300-328784-0.5g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4
0.5g
$1043.0 2023-09-04
Enamine
EN300-328784-0.25g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4
0.25g
$999.0 2023-09-04
Enamine
EN300-328784-10.0g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4
10.0g
$4667.0 2023-02-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7059-1G
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4 95%
1g
¥ 11,088.00 2022-12-10
Enamine
EN300-328784-2.5g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
5200-96-4
2.5g
$2127.0 2023-09-04

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol Related Literature

Additional information on 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol

Introduction to 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol (CAS No. 5200-96-4)

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol, identified by its Chemical Abstracts Service (CAS) number 5200-96-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoannulene class, characterized by a fused benzene ring and a cycloheptene ring, with an hydroxyl group at the 7-position. Its unique structural framework and functional properties make it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The chemical structure of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol consists of a benzo[7]annulene core, which is a bicyclic aromatic system with seven-membered and six-membered rings fused together. The presence of the hydroxyl group at the 7-position introduces polarity and potential for hydrogen bonding interactions, which are critical factors in molecular recognition and binding affinity. This structural feature has implications for its biological activity and potential therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol with biological targets. Studies have shown that this compound can exhibit binding affinity to various enzymes and receptors, suggesting its potential as an intermediate in the synthesis of bioactive molecules. The benzoannulene scaffold is particularly interesting because it mimics natural products found in plants and microorganisms, which often serve as lead compounds for drug development.

In the realm of medicinal chemistry, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol has been investigated for its potential role in modulating inflammatory pathways and antioxidant activities. The hydroxyl group at the 7-position can participate in redox reactions and interact with reactive oxygen species (ROS), making it a candidate for developing novel therapeutics against oxidative stress-related diseases. Additionally, the rigid aromatic system of benzo[7]annulene provides stability to the molecule while allowing for conformational flexibility, which is essential for effective binding to biological targets.

One of the most exciting areas of research involving 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol is its application in designing small-molecule inhibitors for enzymes involved in cancer metabolism. Recent studies have highlighted the importance of metabolic reprogramming in cancer cells, where enzymes such as hexokinase and lactate dehydrogenase play crucial roles in energy metabolism. By targeting these enzymes with molecules like 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol, researchers aim to disrupt cancer cell metabolism and induce apoptosis. Preliminary in vitro studies have demonstrated promising results in inhibiting key enzymes associated with tumor growth and progression.

The synthesis of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol has been optimized through multi-step organic reactions involving cyclization and functional group transformations. Advanced synthetic methodologies have enabled the production of this compound in high purity levels suitable for biological evaluation. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been employed to characterize its molecular structure and confirm its identity.

The pharmacokinetic properties of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol are also under investigation to assess its bioavailability and metabolic stability. Understanding how this compound is processed by the body is crucial for developing effective dosing regimens and minimizing potential side effects. In vivo studies using animal models have provided insights into its distribution patterns and excretion pathways. These studies are essential for translating preclinical findings into clinical applications.

Future directions in research on 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol include exploring its potential as a scaffold for drug design through structural modifications. By introducing additional functional groups or altering the core benzoannulene structure, researchers can fine-tune its biological activity and target specificity. Collaborative efforts between synthetic chemists and biochemists are necessary to accelerate these endeavors.

The growing interest in natural product-inspired molecules like 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol underscores their significance as pharmacological tools. These compounds often exhibit unique chemical scaffolds that are not easily synthesized through artificial means but can be derived from plant or microbial sources. The integration of traditional natural product chemistry with modern synthetic techniques offers a rich source of novel therapeutic agents.

In conclusion,6, 6, 8, 9-tetrahydro- 5H-benzo[ ] [

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5200-96-4)6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
A1087650
Purity:99%
Quantity:1g
Price ($):706.0